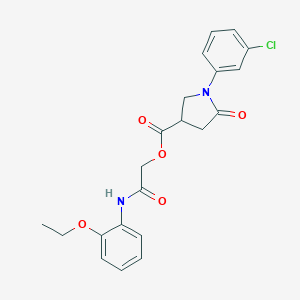
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes or receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to specific receptors in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and induce cell death in cancer cells. It has also been shown to have antioxidant properties, which may protect against oxidative stress and prevent the development of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a lead compound for the development of new drugs. It has shown promising results in preclinical studies, and its unique chemical structure may provide a basis for the development of novel drugs with improved efficacy and safety profiles. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and increase the cost of research.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is the optimization of its synthesis method to improve its availability and reduce the cost of research. Another direction is the development of new drugs based on its chemical structure, which may have improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various fields, including cancer therapy, inflammation, and material science.
Conclusion:
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with significant potential for various applications in science and medicine. Its unique chemical structure and pharmacological properties have made it a subject of extensive research in recent years. Further studies are needed to fully understand its mechanism of action and its potential applications in various fields.
Synthesemethoden
The synthesis method of 2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(3-chlorophenyl)-5-oxo-2-pyrrolidinecarboxylic acid with 2-aminoethoxyethanol and ethyl chloroformate. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of cancer, inflammation, and other diseases. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, this compound has been investigated for its potential applications in the synthesis of new materials with unique properties.
Eigenschaften
Produktname |
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C21H21ClN2O5 |
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O5/c1-2-28-18-9-4-3-8-17(18)23-19(25)13-29-21(27)14-10-20(26)24(12-14)16-7-5-6-15(22)11-16/h3-9,11,14H,2,10,12-13H2,1H3,(H,23,25) |
InChI-Schlüssel |
DOKWWUGHGSDQBB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)

![6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)